N-{[1-(4-isopropylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide
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Description
The compound “N-{[1-(4-isopropylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, an isopropylbenzyl group, a cyclopropane ring, and a sulfonamide group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrrolidine rings, for example, can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrrolidine ring, the isopropylbenzyl group, the cyclopropane ring, and the sulfonamide group would all contribute to its properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[1-[(4-propan-2-ylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14(2)17-5-3-15(4-6-17)12-20-10-9-16(13-20)11-19-23(21,22)18-7-8-18/h3-6,14,16,18-19H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPJUUOWPOCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(C2)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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